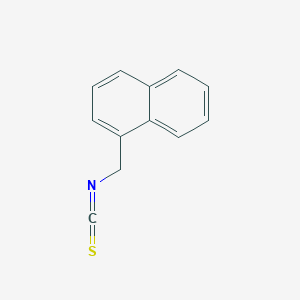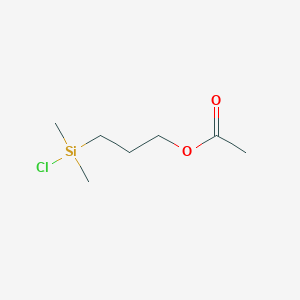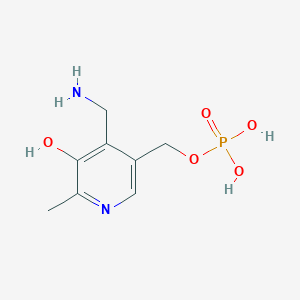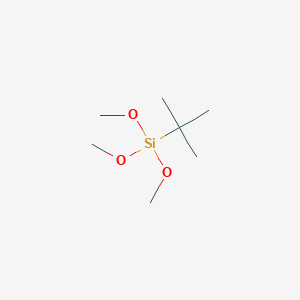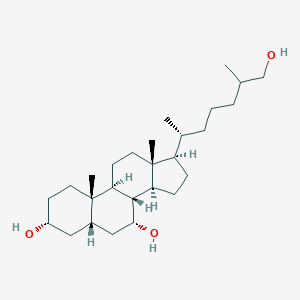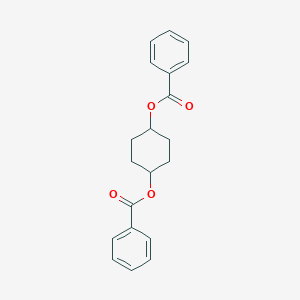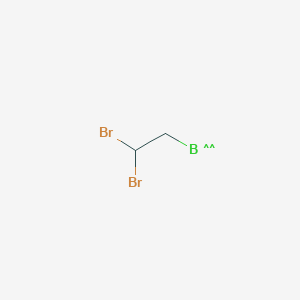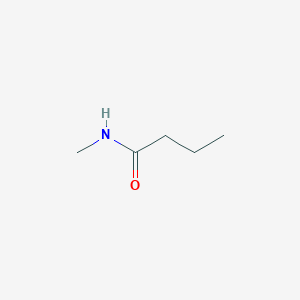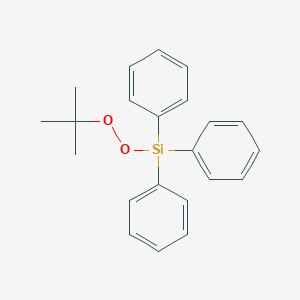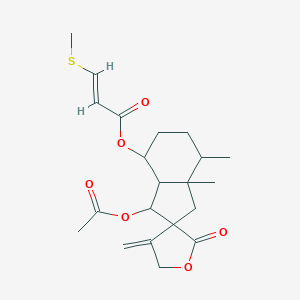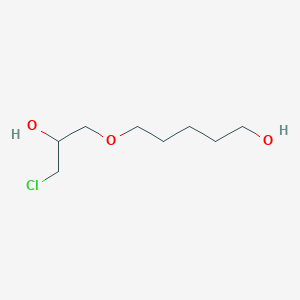
Gold(3+);hydron;tetrabromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold(3+);hydron;tetrabromide is a chemical compound known for its diverse applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Gold(3+);hydron;tetrabromide typically involves the reaction of gold with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired product. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: Gold(3+);hydron;tetrabromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species or elemental gold.
Substitution: The bromine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or iodine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state gold compounds, while reduction can produce elemental gold .
Applications De Recherche Scientifique
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other gold compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and diagnostic imaging.
Industry: It is utilized in the production of electronic components and as a material for surface coatings
Mécanisme D'action
The mechanism by which Gold(3+);hydron;tetrabromide exerts its effects involves interactions with molecular targets and pathways. In biological systems, the compound can interact with cellular components, leading to the disruption of cellular processes and induction of cell death. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Aurate(1-), tetrabromo-, sodium, (SP-4-1)-: This compound is similar in structure but contains sodium instead of hydrogen.
Aurate(1-), tetrabromo-, potassium, (SP-4-1)-: Another similar compound with potassium replacing hydrogen.
Uniqueness: Gold(3+);hydron;tetrabromide is unique due to its specific hydrogen component, which can influence its reactivity and interactions compared to its sodium and potassium counterparts. This uniqueness makes it a valuable compound for specific applications where hydrogen’s presence is crucial .
Propriétés
Numéro CAS |
17083-68-0 |
|---|---|
Formule moléculaire |
AuBr4H |
Poids moléculaire |
517.59 g/mol |
Nom IUPAC |
tribromogold;hydrobromide |
InChI |
InChI=1S/Au.4BrH/h;4*1H/q+3;;;;/p-3 |
Clé InChI |
ISCGOTZIVSCDBJ-UHFFFAOYSA-K |
SMILES |
[H+].[Br-].[Br-].[Br-].[Br-].[Au+3] |
SMILES canonique |
Br.Br[Au](Br)Br |
Key on ui other cas no. |
17083-68-0 53452-70-3 |
Numéros CAS associés |
13464-73-8 (rubidium salt) 13682-59-2 (cesium salt) 14323-32-1 (potassium salt) 52495-41-7 (hydrochloride salt) |
Synonymes |
omauric acid gold tetrabromide, acid gold tetrabromide, cesium salt gold tetrabromide, potassium salt gold tetrabromide, rubidium salt gold tetrabromide, sodium salt KAuBr4 potassium tetrabromoaurate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


